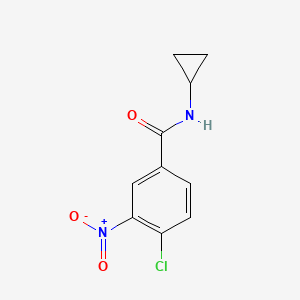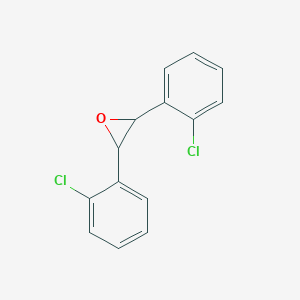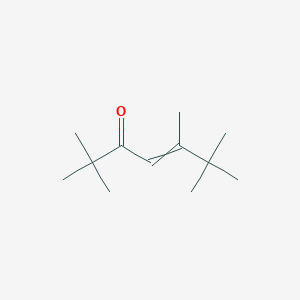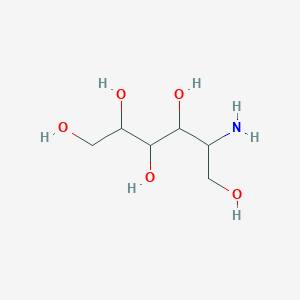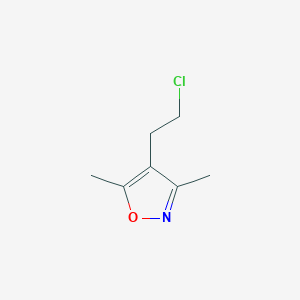
4-(2-Chloroethyl)-3,5-dimethylisoxazole
Übersicht
Beschreibung
A compound’s description usually includes its IUPAC name, molecular formula, and structure. It may also include its physical appearance and other identifying characteristics.
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Wissenschaftliche Forschungsanwendungen
Gas Sensing
- Application Summary : The compound is used in the development of gas sensors for the detection of toxic and harmful gases .
- Methods of Application : WO3/Al2O3/graphite composite materials were used for an MEMS 2-CEES gas sensor (dichlorodiethyl sulfide simulation), and the corresponding sensing properties were explored .
- Results : The experimental results show that when the working temperature is 340 °C, the response of the sensor to 2-CEES gas with a concentration of 5.70 ppm is 69%, the response time is 5 s and the recovery time is 42 s .
Pharmaceutical Synthesis
- Application Summary : 4-(2-Chloroethyl)morpholine hydrochloride (MOC) is used as an intermediate for the synthesis of pharmaceuticals .
- Methods of Application : This compound is used in the synthesis of various pharmaceuticals, including floredil, morinamide, nimorazole, and pholcodine .
- Results : The resulting pharmaceuticals have various therapeutic applications .
Agrochemical Intermediates
- Application Summary : 4-(2-Chloroethyl)morpholine hydrochloride (MOC) is used as an intermediate for the synthesis of agrochemicals .
- Methods of Application : The specific methods of application would depend on the particular agrochemical being synthesized. Generally, this compound would be used in a chemical reaction to produce the desired agrochemical .
- Results : The resulting agrochemicals have various applications in agriculture, such as pest control or crop yield enhancement .
Dyestuff Intermediates
- Application Summary : 4-(2-Chloroethyl)morpholine hydrochloride (MOC) is used as an intermediate in the synthesis of dyes .
- Methods of Application : This compound is used in chemical reactions to produce various dyes. The specific methods of application would depend on the particular dye being synthesized .
- Results : The resulting dyes have various applications in industries such as textiles, plastics, and printing .
Production of Biocides
- Application Summary : 2-Chloroethanol is used in the production of biocides .
- Methods of Application : The specific methods of application would depend on the particular biocide being synthesized. Generally, this compound would be used in a chemical reaction to produce the desired biocide .
- Results : The resulting biocides have various applications in industries such as agriculture, healthcare, and water treatment .
Production of Plasticizers
- Application Summary : 2-Chloroethanol is used in the production of plasticizers .
- Methods of Application : This compound is used in chemical reactions to produce various plasticizers. The specific methods of application would depend on the particular plasticizer being synthesized .
- Results : The resulting plasticizers have various applications in industries such as plastics, rubber, and adhesives .
Safety And Hazards
This involves understanding the toxicological profile of the compound, its potential hazards, safe handling procedures, and disposal methods.
Zukünftige Richtungen
This involves discussing potential future research directions, applications, or improvements related to the compound.
For a specific compound, these analyses would require access to scientific literature and databases, laboratory experiments, and computational modeling. If you have a different compound or a more specific question about a certain aspect of this compound, feel free to ask!
Eigenschaften
IUPAC Name |
4-(2-chloroethyl)-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRZNPZXWGSTJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358723 | |
| Record name | 4-(2-chloroethyl)-3,5-dimethylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroethyl)-3,5-dimethylisoxazole | |
CAS RN |
79379-02-5 | |
| Record name | 4-(2-chloroethyl)-3,5-dimethylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B1616959.png)

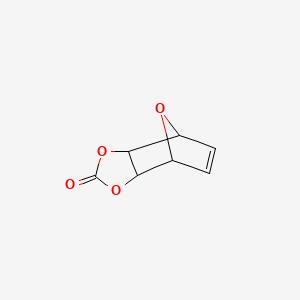

![[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1616965.png)
